molecular formula C8H7NOS B011606 Benzo[d]thiazol-6-ylmethanol CAS No. 19989-66-3

Benzo[d]thiazol-6-ylmethanol

Katalognummer B011606
CAS-Nummer: 19989-66-3
Molekulargewicht: 165.21 g/mol
InChI-Schlüssel: OZGXSRLIKDPNMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]thiazole derivatives are a class of heterocyclic compounds that have attracted considerable interest in the fields of medicinal chemistry, organic electronics, and material science due to their diverse chemical and physical properties. These compounds serve as key building blocks in the synthesis of various bioactive molecules and materials with unique optoelectronic characteristics.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves cyclization reactions, halogenation, and condensation steps. For example, direct alkylation of 2-(4-thiazolyl)benzimidazole with 1,6-dibromohexane via phase-transfer catalysis has been reported to efficiently synthesize specific benzo[d]thiazole derivatives in high yields (El Bourakadi et al., 2020).

Wissenschaftliche Forschungsanwendungen

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Biomedical Applications

    • Field : Biomedical Research
    • Application : Benzothiazole and its derivatives have been studied for their biological and pharmacological properties .
    • Methods : The benzothiazole nucleus and its derivatives process various types of biological actives such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
    • Results : Benzothiazole-2-thiol derivatives were evaluated effective against cancer causing cell and have also shown anti-proliferative activities on HepG2 and MCF-7 cell line .
  • Anticonvulsant Activity

    • Field : Neuropharmacology
    • Application : Benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity .
    • Methods : The anticonvulsant activity, neurotoxicity and cytotoxicity were evaluated using the maximal electroshock (MES), rotarod neurotoxicity (TOX) and MTT colorimetric assay .
    • Results : The results of these evaluations are not specified in the source .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Thiazole derivatives have been found to exhibit antioxidant activity .
    • Methods : The antioxidant activity of these compounds is usually evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
    • Results : The results of these evaluations are not specified in the source .
  • Analgesic Activity

    • Field : Pharmacology
    • Application : Some thiazole derivatives have been reported to possess analgesic (pain-relieving) properties .
    • Methods : The analgesic activity is typically assessed using animal models such as the hot plate test and the acetic acid-induced writhing test .
    • Results : The results of these evaluations are not specified in the source .
  • Anti-inflammatory Activity

    • Field : Immunology
    • Application : Thiazole derivatives have been studied for their anti-inflammatory effects .
    • Methods : The anti-inflammatory activity is usually evaluated using animal models of inflammation such as the carrageenan-induced paw edema test .
    • Results : The results of these evaluations are not specified in the source .
  • Antimicrobial Drug

    • Field : Pharmacology
    • Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
    • Methods : The antimicrobial activity of these compounds is usually evaluated using various in vitro assays .
    • Results : The results of these evaluations are not specified in the source .
  • Antiretroviral Drug

    • Field : Virology
    • Application : Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
    • Methods : The antiretroviral activity of these compounds is usually evaluated using various in vitro assays .
    • Results : The results of these evaluations are not specified in the source .
  • Antifungal Drug

    • Field : Mycology
    • Application : Thiazoles are found in many potent biologically active compounds, such as Abafungin, an antifungal drug .
    • Methods : The antifungal activity of these compounds is usually evaluated using various in vitro assays .
    • Results : The results of these evaluations are not specified in the source .

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Zukünftige Richtungen

For more technical details, refer to the [related peer-reviewed papers] . If you need additional information, feel free to ask!

Eigenschaften

IUPAC Name

1,3-benzothiazol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGXSRLIKDPNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591344
Record name (1,3-Benzothiazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-ylmethanol

CAS RN

19989-66-3
Record name (1,3-Benzothiazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Hydroxymethyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 76 mg of LiAlH4 in dry THF (20 mL) under N2 was added dropwise and at 0° C. a solution of ester 39 (207 mg, 1 mmol) in dry THF (6.7 ml). After 2 h. the ice bath was removed and the mixture was stirred overnight at room temperature, then cooled to 0° C. The excess of LiAlH4 was destroyed very cautiously by a saturated solution of NH4Cl. The organic layer was removed and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried (Na2CO3) and evaporated, obtaining an orange oil that was purified by column chromatography, eluting with EtOAc/MeOH (90/10). 1H NMR (CD3OD): δ 9.20 (s, 1H), 8.02 (m, 2H), 7.53 (d, 1H, J=8.04 Hz), 4.76 (s, 2H).
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
207 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add slowly a solution of benzothiazole-6-carboxylic acid methyl ester (0.5 g, 2.59 mmol) in anhydrous THF (10 mL) to a suspension of lithium aluminum hydride (0.1 g, 2.85 mmol) in anhydrous THF (20 mL) at −10° C. and stir for 20 min at −10° C. Treat the reaction mixture with 2N aqueous NaOH until a granular precipitate starts to form and filter through a pad of Celite®. Evaporate the solvent and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1, 4:1, 7:3, 3:2 and 1:1) to obtain the desired intermediate as a yellow oil (0.4 g, 99%). MS (ES+) m/z: 166 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl benzothiazole-6-carboxylate (2.10 g, 10.0 mmol) prepared in the Step 36-1-2 was dissolved in dichloromethane (80 ml), and under an ice cooling, a solution (1.5 mol/L) (20 ml, 30.0 mmol) of diisobutylaluminum hydride in hexane was slowly added thereto. The mixture was stirred at a room temperature for one hour, and then ethyl acetate (10 ml) and a saturated sodium bicarbonate solution were added to the mixture. Ethyl acetate and water were added thereto, the resulting mixture was subjected to extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (0.61 g, 37%) as a yellowish-brown oily substance.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
37%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.